

Section 1: Core Molecular Profile of 1,4- β -D-Xylobiose

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Compound of Interest

Compound Name: 1,4-D-xylobiose

Cat. No.: B3043272

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1,4- β -D-Xylobiose is a fundamental disaccharide unit that forms the backbone of xylan, a major component of hemicellulose in plant cell walls.[1][2] It consists of two D-xylose molecules linked by a β -(1 \rightarrow 4) glycosidic bond.[3] As a primary product of xylan degradation by endo-xylanase enzymes, xylobiose serves as a critical substrate for further enzymatic hydrolysis by β -xylosidases into xylose monomers.[4][5][6] This role places it at the center of numerous biological and industrial processes, from microbial metabolism and gut health to biofuel production and pharmaceutical research. Its well-defined structure and properties make it an invaluable tool for enzyme characterization, metabolic studies, and as a reference standard in analytical chemistry.

This guide provides a comprehensive overview of 1,4- β -D-xylobiose, focusing on its technical specifications, applications, and a detailed experimental protocol relevant to researchers in glycobiology and drug development.

Key Identifiers and Physicochemical Properties

The essential properties of 1,4- β -D-xylobiose are summarized below, providing the foundational data required for experimental design and material sourcing.

| Property | Value | Source(s) |
|-------------------|--------------------------------------------------------------------|------------------|
| CAS Number | 6860-47-5 | [1][7][8][9][10] |
| Molecular Formula | C ₁₀ H ₁₈ O ₉ | [1][7][8][11] |
| Molecular Weight | 282.24 g/mol | [7][8][11][12] |
| Synonyms | 1,4-β-Xylobiose, β-(1,4)-Xylobiose, 4-O-β-D-xylopyranosyl-D-xylose | [1][2][7] |
| Appearance | Off-white powder | [12] |
| Solubility | Soluble in water-based buffers (e.g., 5 mg/mL in PBS, pH 7.2) | [1][2] |

Section 2: Scientific and Industrial Applications

The unique structure of 1,4-β-D-xylobiose underpins its utility across a spectrum of scientific disciplines. Its role extends from a simple sugar to a complex modulator of biological systems and a key component in biotechnological processes.

Foundational Research in Enzymology and Glycobiology

In the laboratory, 1,4-β-D-xylobiose is the definitive substrate for characterizing the activity of β-D-xylosidase (EC 3.2.1.37).[4][5] This enzyme specifically catalyzes the hydrolysis of the β-(1 → 4) linkage in xylobiose and other short-chain xylooligosaccharides to release xylose.[4][5]

- **Causality in Experimental Choice:** Researchers select xylobiose for these assays due to its defined structure, which allows for precise kinetic measurements (K_m , V_{max}) of β-xylosidase activity. Unlike complex polymeric substrates like xylan, xylobiose provides a single, specific glycosidic bond for the enzyme to act upon, eliminating ambiguity in reaction stoichiometry and enabling the clear quantification of product formation (xylose). This is essential for comparing enzyme efficiency from different microbial sources or evaluating the impact of mutations in enzyme engineering studies.[4]

Prebiotic and Drug Development Applications

The human digestive system lacks the enzymes to hydrolyze xylobiose, allowing it to reach the colon intact.^[13] There, it serves as a selective substrate for beneficial gut bacteria, such as Bifidobacteria and Lactobacillus, classifying it as a prebiotic.^{[12][14]}

In the context of drug development, xylobiose is being investigated for its therapeutic potential:

- **Metabolic Disease:** Studies in db/db mice, a model for type 2 diabetes, have shown that dietary supplementation with xylobiose can improve glucose tolerance and reduce markers of insulin resistance.^[13] The proposed mechanism involves the regulation of hepatic lipogenesis and cholesterol homeostasis through the modulation of microRNAs like miR-122a and miR-33a.^[13]
- **Drug Delivery:** Its properties are being explored for potential use in drug delivery systems, where it may enhance the solubility and stability of active pharmaceutical ingredients.^[12]

Biotechnology and Biofuel Production

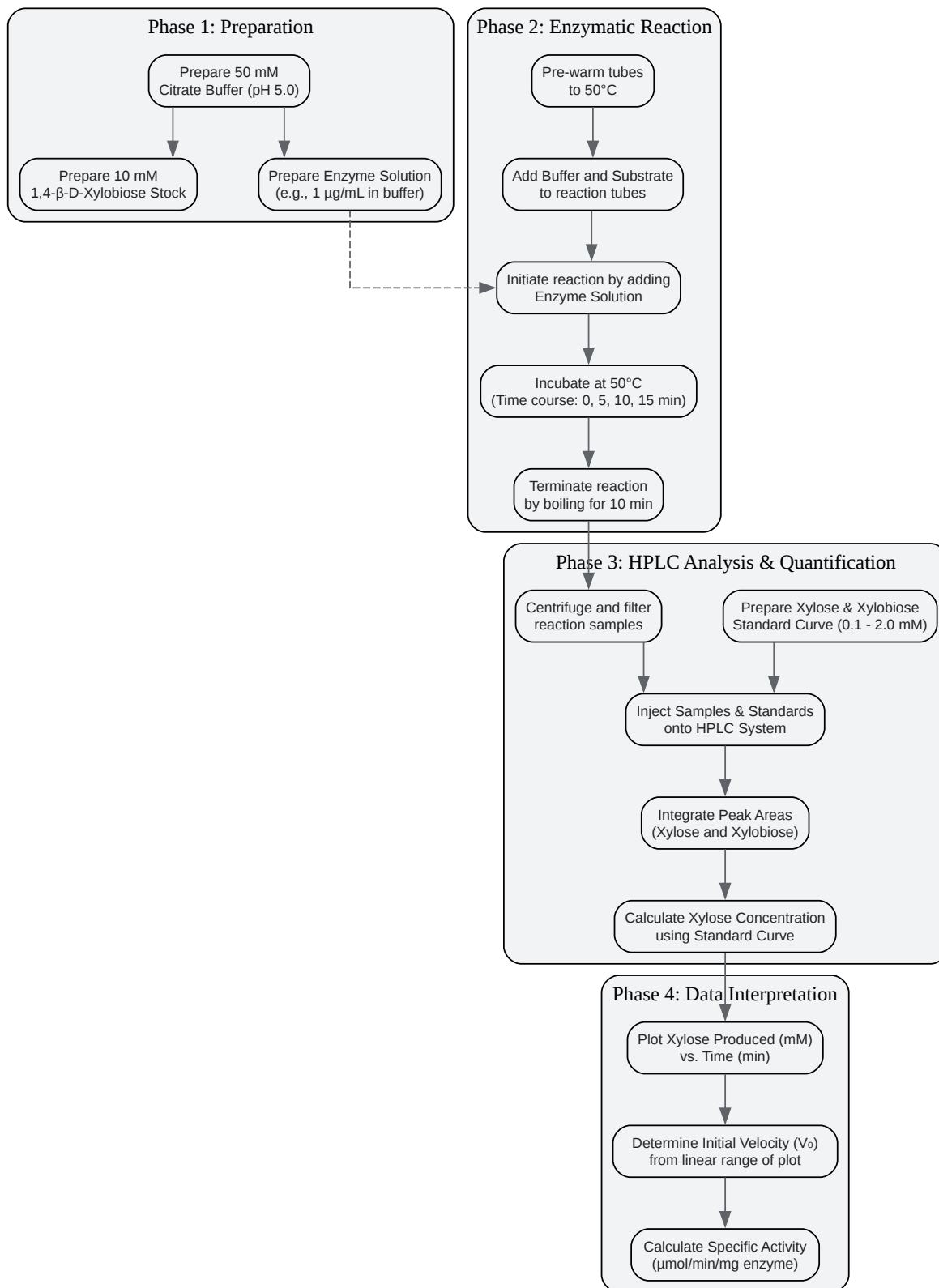
In the broader bio-economy, the complete enzymatic breakdown of lignocellulosic biomass into fermentable monosaccharides is a critical goal. Xylan is a major component of this biomass. The synergistic action of endo-xylanases and β -xylosidases is required for its complete hydrolysis.^{[4][5]} 1,4- β -D-xylobiose is a key intermediate in this process. Efficient conversion of xylobiose to xylose by β -xylosidase is often a rate-limiting step, making the study of this specific reaction vital for optimizing biofuel production processes.^{[4][12]}

Section 3: Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Assay for β -D-Xylosidase Activity

This protocol provides a robust, self-validating method for quantifying β -D-xylosidase activity by measuring the hydrolysis of 1,4- β -D-xylobiose. The use of HPLC allows for the precise separation and quantification of the substrate (xylobiose) and the product (xylose), ensuring high accuracy and reproducibility.

Workflow for β -D-Xylosidase Activity Assay

The logical flow of the experimental procedure is outlined below, from initial setup to final data interpretation.



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Caption: Workflow for β -D-Xylosidase activity assay using HPLC.

Materials and Reagents

- 1,4- β -D-Xylobiose (CAS 6860-47-5)
- D-Xylose (for standard curve)
- Citric Acid and Sodium Citrate (for buffer)
- Purified β -D-xylosidase enzyme
- Ultrapure water
- Microcentrifuge tubes
- Syringe filters (0.22 μ m)
- HPLC system with a carbohydrate analysis column and Refractive Index (RI) detector

Step-by-Step Methodology

- Preparation of Reagents:
 - 50 mM Citrate Buffer (pH 5.0): Prepare solutions of 50 mM citric acid and 50 mM sodium citrate. Mix them, monitoring with a calibrated pH meter, until a pH of 5.0 is achieved. This buffer is chosen as it is optimal for many fungal β -xylosidases.
 - 10 mM Substrate Stock: Dissolve 28.22 mg of 1,4- β -D-xylobiose in 10 mL of 50 mM citrate buffer.
 - Enzyme Dilution: Prepare a working solution of the enzyme (e.g., 1 μ g/mL) by diluting a concentrated stock in cold 50 mM citrate buffer immediately before use. Keep on ice.
 - HPLC Standards: Prepare a series of D-xylose standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) in the citrate buffer.

- Enzymatic Reaction:
 - Set up a series of 1.5 mL microcentrifuge tubes, one for each time point (e.g., 0, 5, 10, 15, 30 minutes) plus a no-enzyme control.
 - To each tube, add 200 μ L of 50 mM citrate buffer and 250 μ L of the 10 mM xylobiose stock solution. This results in a pre-reaction volume of 450 μ L.
 - Place the tubes in a thermoblock pre-heated to the optimal temperature for your enzyme (e.g., 50°C) and allow them to equilibrate for 5 minutes.
 - To initiate the reaction, add 50 μ L of the diluted enzyme solution to each tube, vortex briefly, and return to the thermoblock. The final reaction volume is 500 μ L, and the final substrate concentration is 5 mM.
 - For the "0 minute" time point, add the enzyme and immediately proceed to the termination step. For the no-enzyme control, add 50 μ L of buffer instead of enzyme.
- Reaction Termination and Sample Preparation:
 - At the end of each designated incubation time, remove the tube and immediately place it in a boiling water bath or thermoblock at 100°C for 10 minutes to denature the enzyme and stop the reaction.[\[15\]](#)
 - Cool the samples to room temperature. Centrifuge at 14,000 x g for 5 minutes to pellet any denatured protein.
 - Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.
- HPLC Analysis:
 - System Conditions (Example):
 - Column: Bio-Rad Aminex HPX-87P or equivalent
 - Mobile Phase: Degassed ultrapure water
 - Flow Rate: 0.6 mL/min

- Column Temperature: 80°C
- Detector: Refractive Index (RI)
- Inject the prepared standards first to generate a standard curve of peak area versus xylose concentration.
- Inject the experimental samples. Identify and integrate the peaks corresponding to xylose and the remaining xylobiose based on their retention times established by the standards.
- Data Analysis and Interpretation:
 - Use the linear regression equation from the xylose standard curve to calculate the concentration of xylose produced in each sample at each time point.
 - Plot the concentration of xylose (mM) produced against time (minutes).
 - Determine the initial velocity (V_0) of the reaction by calculating the slope of the linear portion of the curve (typically the first few time points). The units will be mM/min.
 - Calculate the specific activity of the enzyme using the following formula:
 - Specific Activity ($\mu\text{mol/min/mg}$) = (V_0 [mM/min] * Reaction Volume [L]) / (mg of enzyme in reaction)

This self-validating protocol ensures that the measured activity is directly attributable to the enzymatic conversion of xylobiose, as confirmed by the specific detection of the xylose product via HPLC. The inclusion of a no-enzyme control and a zero-time point verifies that product formation is time-dependent and enzyme-catalyzed.

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